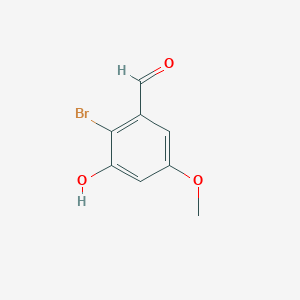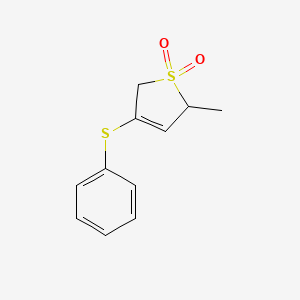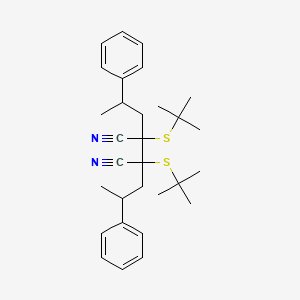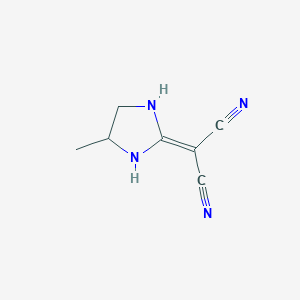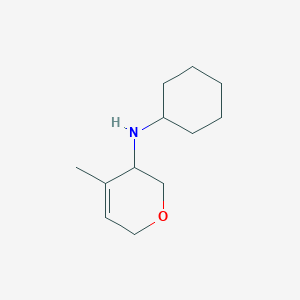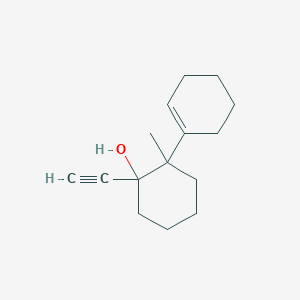
2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexene ring, an ethynyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of cyclohexene derivatives in the presence of specific catalysts. For example, the preparation of related compounds has been achieved using hydrogen-treated rhodium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions include cyclohexenone, cyclohexanol, and other cyclohexene derivatives .
Scientific Research Applications
2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products, including pharmaceuticals and fragrances.
Mechanism of Action
The mechanism of action of 2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A ketone with similar structural features but lacking the ethynyl group.
Cyclohexanol: A saturated alcohol derived from cyclohexene.
Uniqueness
2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol is unique due to the presence of both an ethynyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
97937-27-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-3-15(16)12-8-7-11-14(15,2)13-9-5-4-6-10-13/h1,9,16H,4-8,10-12H2,2H3 |
InChI Key |
JEXXKTXFIYTTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(C#C)O)C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


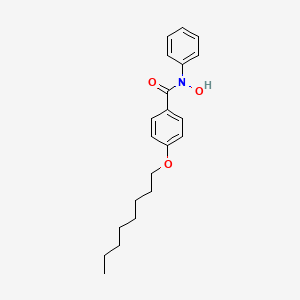
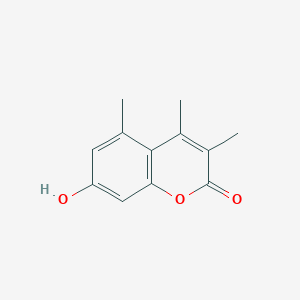
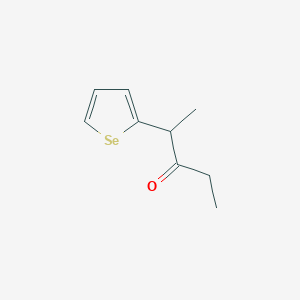
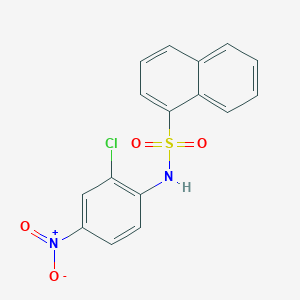

![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

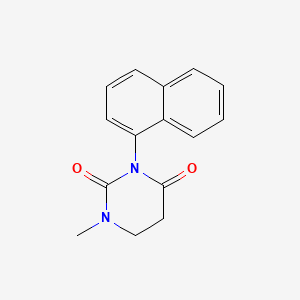
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
